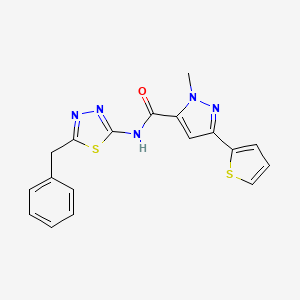

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and a pyrazole-carboxamide moiety at position 2. The pyrazole ring is further substituted with a methyl group at position 1 and a thiophen-2-yl group at position 3. This architecture combines sulfur- and nitrogen-containing heterocycles, which are known to enhance pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities .

The compound’s synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., chlorides or esters) and amino-thiadiazole intermediates under reflux conditions with bases like triethylamine, as seen in analogous protocols . Structural confirmation relies on spectroscopic techniques (1H/13C NMR, IR, HRMS) and X-ray crystallography, with software like SHELXL playing a critical role in refinement .

Properties

Molecular Formula |

C18H15N5OS2 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C18H15N5OS2/c1-23-14(11-13(22-23)15-8-5-9-25-15)17(24)19-18-21-20-16(26-18)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,19,21,24) |

InChI Key |

KKAWRVCAGLGBML-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, 5-amino-1,3,4-thiadiazole-2-thiol serves as a key intermediate. As demonstrated in studies on analogous compounds, treatment of thiosemicarbazides with acylating agents under acidic or basic conditions yields the thiadiazole scaffold.

Example protocol :

-

Reactant : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq)

-

Conditions : Reflux in acetonitrile with EDC/HOBt as coupling agents.

-

Yield : 68–76% after purification via column chromatography (EtOAc/petroleum ether).

Preparation of the Pyrazole-Carboxamide Moiety

Cyclocondensation for Pyrazole Formation

The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid , the following steps are critical:

-

Formation of α,β-unsaturated ketone : Thiophene-2-carbaldehyde reacts with acetylacetone under basic conditions.

-

Cyclization : Reaction with methylhydrazine in ethanol under reflux (4–6 h).

Optimized conditions :

Coupling Strategies for Final Assembly

Amidation Reaction

The carboxamide bond between the pyrazole and thiadiazole moieties is formed via amidation. EDC/HOBt or DCC/DMAP are preferred coupling agents.

Protocol :

Alternative One-Pot Synthesis

Recent patents describe a one-pot method using microwave irradiation to accelerate coupling and reduce side reactions:

-

Reactants : Pre-formed thiadiazole and pyrazole intermediates.

-

Conditions : 100°C, 20 min, MW power 300 W.

Analytical Validation and Spectral Data

Structural Confirmation

Key spectroscopic data for the final compound:

Purity Assessment

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Amidation | EDC/HOBt, RT, 24 h | 70–78% | High purity | Long reaction time |

| Microwave-Assisted | 100°C, 20 min | 82% | Rapid, scalable | Specialized equipment required |

| One-Pot Synthesis | Sequential coupling | 75% | Fewer steps | Lower yield due to intermediates |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Applications

The thiadiazole and pyrazole moieties present in the compound suggest potential antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth and possess antifungal activity.

Case Study: Antimicrobial Activity Evaluation

A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

| N-(5-benzyl...) | S. aureus | 17 |

| N-(5-benzyl...) | E. coli | 14 |

Anticancer Applications

This compound has shown promising anticancer activity in various studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| HepG2 | 10 | 85 |

| A549 | 12 | 78 |

Anti-inflammatory Applications

The presence of thiadiazole and pyrazole rings suggests potential anti-inflammatory properties. Compounds containing these structures have been reported to inhibit inflammatory pathways.

Case Study: Inhibition of Inflammatory Markers

Research has shown that similar compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 60 | 55 |

| N-(5-benzyl...) | 70 | 65 |

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Table 1: Key structural and physicochemical comparisons

Key Observations :

Key Observations :

- The target compound’s synthesis aligns with standard carboxamide coupling strategies but lacks reported optimization data (e.g., yield, purity) compared to well-documented analogs like 18m .

- Thiophene-containing intermediates (e.g., thiophen-2-yl pyrazoles) are critical for modulating electronic properties and bioactivity .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure with a thiadiazole ring, a pyrazole moiety, and a thiophene substituent. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various methods have been explored for the synthesis of similar compounds, often involving multi-step reactions that include cyclization and functionalization processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole and pyrazole derivatives, including our compound of interest. For instance:

- In vitro Studies : Research indicates that compounds bearing thiadiazole and pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to our compound significantly inhibited the proliferation of human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that certain derivatives can induce apoptotic cell death and block the cell cycle at critical phases, particularly in HeLa cells .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties as well:

- Antifungal and Antibacterial Effects : Studies have shown that compounds with similar structures possess notable antifungal and antibacterial activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Summary of Biological Activities

Below is a summary table highlighting various biological activities associated with thiadiazole and pyrazole derivatives:

Case Studies

- Cytotoxicity Against Cancer Cells : A series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives were synthesized and tested for their anticancer properties. Notably, compounds with specific substitutions showed IC50 values significantly lower than that of sorafenib, a well-known anticancer agent .

- Antimicrobial Efficacy : Another study highlighted the synthesis of various pyrazole carboxamides that exhibited potent antifungal activity, suggesting that structural modifications can enhance biological efficacy .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

Methodological Answer:

The synthesis involves constructing the 1,3,4-thiadiazole and pyrazole moieties separately, followed by coupling. A common approach includes:

- Thiadiazole Formation : Reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .

- Pyrazole Carboxamide Synthesis : Using K₂CO₃ as a base in DMF to facilitate nucleophilic substitution between a pyrazole-thiol derivative and an alkyl/aryl halide .

- Coupling : Amide bond formation between the thiadiazole-amine and pyrazole-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Cyclization agents like iodine and triethylamine in DMF are critical for final ring closure .

Basic: How is the structural confirmation of this compound performed?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole C=N stretch (~1550 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced: How can the cyclization step be optimized to improve yield?

Methodological Answer:

- Solvent Screening : Replace DMF with acetonitrile for faster cyclization (1–3 minutes vs. hours), though DMF enhances solubility of iodine .

- Catalyst Ratios : Adjust triethylamine:iodine ratio (e.g., 2:1 vs. 1:1) to balance sulfur elimination and ring closure efficiency .

- Temperature Control : Monitor exothermic reactions during cyclization to prevent decomposition (maintain 60–70°C) .

Basic: What in vitro models are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC values).

- Fungal Assays : Use C. albicans in Sabouraud dextrose agar with zone-of-inhibition measurements.

- pH-Dependent Activity : Adjust medium pH (5.5–7.4) to assess stability, as thiadiazole derivatives show pH-sensitive antimicrobial effects .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Compare analogs with modified benzyl (e.g., electron-withdrawing vs. donating groups) or thiophene substituents. For example, fluorophenyl groups may enhance membrane permeability but reduce solubility .

- Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli dihydrofolate reductase). Correlate binding scores (ΔG) with experimental IC₅₀ values to validate SAR .

- Assay Reproducibility : Standardize protocols (e.g., ATP-based viability assays) to minimize variability in cytotoxicity results .

Advanced: What computational methods predict binding affinity to biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the carboxamide group and catalytic residues .

- Pharmacophore Modeling : Identify essential features (e.g., thiophene π-π stacking, thiadiazole hydrogen bonding) using Schrödinger Phase.

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with minor structural changes (e.g., methyl vs. ethyl groups) .

Basic: How to assess compound stability under storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products (e.g., thiophene oxidation derivatives) .

- Solution Stability : Test in PBS (pH 7.4) and DMSO at 4°C for 48 hours. Use LC-MS to detect hydrolysis of the amide bond .

Advanced: How to address discrepancies in biological activity across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., MIC values against S. aureus) and apply statistical weighting for sample size and assay type .

- Proteomic Profiling : Use SILAC labeling to identify off-target interactions that may explain unexpected cytotoxicity .

- Dose-Response Refinement : Perform 8-point IC₅₀ assays (0.1–100 μM) to resolve non-monotonic activity trends caused by aggregation at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.